molecular formula C16H20O6 B13848386 2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid

Cat. No.: B13848386
M. Wt: 308.33 g/mol
InChI Key: SWZFROXBNWVYOR-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid is a substituted butanoic acid derivative featuring a tert-butoxycarbonyl (Boc) group at the 2-position and a phenylmethoxy (benzyloxy) substituent at the 4-oxo position. The Boc group is a widely used protective moiety in organic synthesis, enhancing stability during reactions .

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C16H20O6/c1-16(2,3)22-15(20)12(14(18)19)9-13(17)21-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,19)

InChI Key

SWZFROXBNWVYOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: 2-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid
  • Molecular Formula: C16H20O6
  • Molecular Weight: 308.33 g/mol
  • Structural Features: The molecule contains a tert-butoxycarbonyl (BOC) protecting group at the amino position, a ketone function at the 4-position, and a phenylmethoxy (benzyl) ester moiety on the butanoic acid backbone.

Preparation Methods Analysis

Stepwise Preparation Protocol

Formation of 4-Oxo-4-phenylbutanoic Acid Intermediate
  • Starting from succinic acid labeled with isotopes or unlabeled, reflux in thionyl chloride (SO2Cl2) for 3 hours to form the acid chloride intermediate.
  • Subsequent Friedel-Crafts acylation with benzene in the presence of aluminum chloride (AlCl3) at room temperature overnight yields 4-oxo-4-phenylbutanoic acid with high yield (~91%).
Conversion to 4-Phenylbutanoic Acid
  • The 4-oxo-4-phenylbutanoic acid is treated with hydrazine hydrate and potassium hydroxide in diethylene glycol.
  • The mixture is refluxed gradually increasing temperature to distill off low boiling materials, followed by continued reflux at ~215 °C for 3 hours.
  • Acidification and extraction yield pure 4-phenylbutanoic acid suitable for further reaction.
Cyclization to Tetralone Derivative
  • 4-Phenylbutanoic acid is heated with methanesulfonic acid at 90 °C under nitrogen for 30 minutes.
  • The reaction mixture is then quenched in ice-water and extracted with ether.
  • After washing and drying, a yellowish liquid tetralone derivative is obtained in 95% yield, characterized by NMR spectroscopy.
Introduction of Protective Groups
  • The amino group is protected by reaction with di-tert-butyl dicarbonate (BOC2O) to introduce the tert-butoxycarbonyl group.
  • The carboxylic acid is protected as the benzyl ester via benzylation methods.
  • Protective groups are chosen for their stability under reaction conditions and ease of removal by catalytic hydrogenation or enzymatic cleavage.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Succinic acid to acid chloride SO2Cl2 reflux 3h - Excess SO2Cl2 removed under vacuum
Friedel-Crafts acylation Benzene, AlCl3, RT, overnight 91 Moisture exclusion critical
Hydrazine reduction to acid Hydrazine hydrate, KOH, diethylene glycol, reflux 3h at 215 °C - Controlled distillation to remove volatiles
Cyclization to tetralone Methanesulfonic acid, 90 °C, 30 min, N2 95 Quench in ice-water, ether extraction
Protection (BOC and benzyl ester) BOC2O, benzylation reagents - Protective groups removable by hydrogenation

Protective Group Strategies and Deprotection

  • The tert-butoxycarbonyl (BOC) group is preferred for amino protection due to its stability and ease of removal by catalytic hydrogenation or mild acid treatment.
  • Benzyl esters protect carboxylic acids and are removable by catalytic hydrogenation without affecting the BOC group.
  • Enzymatic cleavage methods have been employed to avoid harsh chemical conditions, improving overall yield and purity of the target compound.

Research Findings and Optimization

  • Avoidance of classical base-labile/acid-labile protective group combinations reduces side reactions such as aspartyl peptide formation.
  • The use of hydrogenation/enzyme combinations allows mild and selective deprotection steps.
  • Reaction conditions such as moisture exclusion, temperature control, and gradual reagent addition are critical for high yields and purity.
  • NMR characterization confirms the structural integrity and successful protection/deprotection steps.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Purpose Outcome/Remarks
Acid chloride formation SO2Cl2, reflux Activation of succinic acid Acid chloride intermediate
Friedel-Crafts acylation Benzene, AlCl3, RT Formation of 4-oxo-4-phenylbutanoic acid High yield, moisture sensitive
Hydrazine reduction Hydrazine hydrate, KOH, reflux Reduction to 4-phenylbutanoic acid Controlled distillation
Cyclization Methanesulfonic acid, 90 °C, N2 Tetralone ring formation High yield, clean product
Protective group introduction BOC2O, benzylation reagents Amino and carboxyl protection Stable intermediates
Deprotection Catalytic hydrogenation, enzymatic Removal of protective groups Mild conditions, high purity

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related 4-oxobutanoic acid derivatives with modifications at the 2- and 4-positions. Key distinctions include:

Compound Name 2-Position Substituent 4-Oxo Position Substituent Molecular Formula Molecular Weight Key Properties/Activity References
Target Compound Boc-oxycarbonyl Phenylmethoxy ~C₁₇H₂₀O₇* ~336.34 Likely enhanced stability and lipophilicity
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid Boc-amino Methoxy C₁₁H₁₉NO₆ 261.27 Intermediate in peptide synthesis
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Carboxymethyl sulfanyl Aryl (e.g., phenyl) Varies ~250–300 Michael adducts; potential enzyme inhibitors
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid Thienylmethyl amino 4-Bromophenyl C₁₅H₁₄BrNO₃S 368.25 Bromine adds steric bulk and polarity
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid None 2,4-Dimethylphenyl C₁₂H₁₄O₃ 206.24 Simpler structure; used in organic synthesis

*Estimated based on structural analysis.

Key Observations

Substituent Effects on Bioactivity: Small substituents (e.g., methoxy, sulfonyl groups) correlate with cytotoxic activity in seco-CI compounds (IC₅₀ values comparable to doxorubicin) . The target compound’s bulky Boc and phenylmethoxy groups may reduce cytotoxicity but improve metabolic stability.

Synthetic Strategies :

  • The Boc group is commonly introduced via coupling agents like EDC/I, as seen in the synthesis of seco-CI derivatives .
  • Michael additions (e.g., thioglycolic acid to α,β-unsaturated ketones) are employed for analogs with sulfanyl or carboxymethyl groups .

Physicochemical Properties :

  • Lipophilicity: The phenylmethoxy group increases logP compared to methoxy or sulfonyl analogs, impacting membrane permeability.
  • Molecular Weight: The target compound (~336 Da) is larger than simpler derivatives (e.g., : 206 Da), which may affect pharmacokinetics.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid is C15H21O5C_{15}H_{21}O_5, with a molecular weight of approximately 281.33 g/mol. Its structure features a butanoic acid moiety, which is modified by the presence of a phenyl group and a tert-butoxycarbonyl (Boc) protective group.

Key Properties

PropertyValue
Molecular Weight281.33 g/mol
LogP2.9778
PSA66.84 Ų

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that related compounds significantly reduced the levels of pro-inflammatory cytokines in cell cultures, indicating potential use in inflammatory conditions.
  • Neuroprotective Effects :
    • Experimental models have shown that similar derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management.
  • Antioxidant Activity :
    • In vitro assays revealed that the compound scavenged free radicals effectively, which is critical for preventing cellular damage.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through:

  • Modulation of signaling pathways involved in inflammation.
  • Interaction with cellular receptors that regulate oxidative stress responses.

Q & A

Q. What are the recommended methodologies for synthesizing 2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid?

Synthesis typically involves multi-step reactions, including:

  • Esterification : Protection of carboxylic acid groups using tert-butoxycarbonyl (Boc) reagents under anhydrous conditions .
  • Oxidation : Controlled oxidation of intermediates (e.g., using Jones reagent or pyridinium chlorochromate) to introduce the 4-oxo group .
  • Functional group compatibility : Ensure protecting groups (e.g., phenylmethoxy) are stable during oxidation steps .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers verify the structural integrity and purity of this compound?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of tert-butoxycarbonyl (δ ~1.3 ppm for tert-butyl protons) and phenylmethoxy groups (δ ~4.9 ppm for methylene protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C16_{16}H20_{20}O7_7) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., Boc-protected intermediates) .
  • Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Q. How do the functional groups influence the compound’s reactivity in downstream modifications?

  • tert-Butoxycarbonyl (Boc) : Labile under acidic conditions (e.g., TFA), enabling selective deprotection for further derivatization .
  • 4-Oxo group : Acts as an electrophilic site for nucleophilic addition (e.g., Grignard reagents) or condensation reactions (e.g., hydrazine derivatives) .
  • Phenylmethoxy group : Stabilizes intermediates via steric hindrance and π-π interactions, reducing side reactions .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Screen against target enzymes (e.g., proteases or kinases) using fluorogenic substrates and monitor IC50_{50} values .
  • Cytotoxicity studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify viability via MTT assays .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with proteins (PDB structures) .

Q. How can computational modeling optimize derivatives of this compound for drug discovery?

  • QSAR modeling : Correlate structural features (e.g., substituents on phenylmethoxy) with bioactivity using Gaussian or COSMO-RS .
  • ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and toxicity profiles .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Cross-validation : Repeat assays with independent batches of the compound and standardized protocols .
  • Control experiments : Rule out solvent effects (e.g., DMSO interference) and confirm target specificity via knockout cell lines .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for Boc protection steps .
  • Catalyst optimization : Use immobilized enzymes or recyclable catalysts (e.g., Amberlyst-15) for oxidation reactions .

Q. What methods are recommended for impurity profiling in large-scale synthesis?

  • HPLC-MS/MS : Identify trace impurities (e.g., de-Boc byproducts) and quantify using external calibration curves .
  • Stability studies : Accelerated degradation under heat/light to predict impurity formation pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

  • Functional group substitution : Replace phenylmethoxy with electron-withdrawing groups (e.g., nitro) to modulate reactivity .
  • Bioisosteric replacement : Substitute the 4-oxo group with a thiocarbonyl or sulfonyl group to enhance metabolic stability .

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